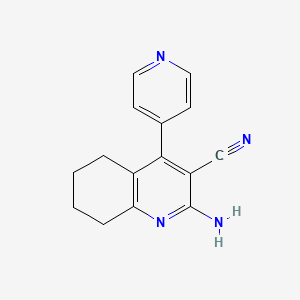

2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Descripción

2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a pyridin-4-yl group at the 4-position, an amino group at the 2-position, and a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which are known for antimicrobial, antifungal, and anticancer properties .

Synthetic routes typically involve multicomponent reactions (MCRs) of cyclohexanone derivatives, ammonium acetate, and arylidenes under reflux conditions in ethanol . Structural characterization relies on IR (ν~2220–2224 cm⁻¹ for CN, ν~3300–3450 cm⁻¹ for NH₂) and NMR spectroscopy (e.g., δ~5.6 ppm for NH₂ protons in DMSO-d₆) .

Propiedades

Número CAS |

577985-54-7 |

|---|---|

Fórmula molecular |

C15H14N4 |

Peso molecular |

250.30 g/mol |

Nombre IUPAC |

2-amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C15H14N4/c16-9-12-14(10-5-7-18-8-6-10)11-3-1-2-4-13(11)19-15(12)17/h5-8H,1-4H2,(H2,17,19) |

Clave InChI |

UZRHRDWLZQYPAP-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=NC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is favored for its efficiency and ability to produce the desired heterocyclic compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to maximize yield and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the pyridine ring or the nitrile group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds similar to 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant antimicrobial properties. A study highlighted the efficacy of pyridine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth and viability .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In vitro studies indicated that derivatives of this compound displayed notable cytotoxicity against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells. The IC50 values ranged from 14.62 µM to 65.41 µM, demonstrating its potential as a lead compound for developing new anticancer agents .

One-Pot Multicomponent Synthesis

A notable synthesis method involves a one-pot multicomponent reaction that combines salicylaldehyde, malononitrile, and various amines to yield the desired tetrahydroquinoline derivative. This method is advantageous due to its simplicity and efficiency, allowing for the rapid generation of diverse compounds in a single reaction vessel .

Reaction with Pyridine Derivatives

The synthesis of 2-Amino-4-pyridin-4-yl derivatives often involves reactions with pyridine-based compounds under controlled conditions to optimize yield and purity. These methods are crucial for producing compounds with specific biological activities while minimizing side products .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of pyridine derivatives against multiple bacterial strains. The results indicated that specific structural modifications enhanced activity against Staphylococcus aureus, suggesting that similar modifications could be applied to the tetrahydroquinoline scaffold for improved efficacy .

Case Study 2: Anticancer Activity Assessment

In another research effort, the anticancer potential of various substituted tetrahydroquinolines was assessed using MTT assays on cancer cell lines. The findings demonstrated that compounds with specific functional groups exhibited superior cytotoxicity compared to standard chemotherapeutics like etoposide, indicating a promising avenue for drug development .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes .

Comparación Con Compuestos Similares

Key Observations :

- Pyridinyl vs. Phenyl : Pyridinyl substituents enhance polarity and solubility, which may improve pharmacokinetics compared to phenyl analogs .

- 5-Oxo Derivatives : The addition of a 5-oxo group (e.g., in Gholap et al.’s compounds) introduces a ketone moiety, altering electronic properties and bioactivity .

Key Observations :

- The phenyl-substituted derivatives exhibit broad-spectrum antifungal activity, likely due to hydrophobic interactions with fungal enzyme active sites .

- 5-Oxo derivatives demonstrate improved potency, possibly via keto-enol tautomerism stabilizing target binding .

Thermodynamic and Solubility Data

Key Observations :

Actividad Biológica

2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 662877) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is with a molecular weight of 254.30 g/mol. The compound features a tetrahydroquinoline core which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit notable antimicrobial properties. For instance, compounds structurally similar to 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have shown moderate antifungal activity against Candida albicans and strong activity against Aspergillus niger and Saccharomyces cerevisiae .

| Compound | Activity Against | Remarks |

|---|---|---|

| Compound 12 | C. albicans | Moderate activity |

| Compound 9a | A. niger | Strong activity |

| Compound 13 | S. cerevisiae | Strong activity |

| Compound 4a | S. aureus | Moderate activity |

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A recent study evaluated the compound's efficacy against human cancer cell lines including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The findings revealed that certain derivatives displayed IC50 values lower than 50 µM, indicating potent anticancer properties .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | < 50 | Potent |

| MCF7 | < 40 | Highly effective |

| HT29 | ~58.44 | Comparable to standard drugs |

Neuroprotective Activity

The compound has also been investigated for its neuroprotective effects. Modified derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives exhibited IC50 values significantly lower than established treatments like rivastigmine .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of tetrahydroquinoline and assessed their antimicrobial properties through disk diffusion assays. The results indicated that specific modifications to the pyridine ring enhanced the antimicrobial potency against both gram-positive and gram-negative bacteria .

- Anticancer Potential : In a comparative study involving various tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of 19 nM in microtubule depolymerization assays—indicating its potential as a microtubule-targeting agent in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-Amino-4-pyridin-4-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous compounds are synthesized via:

- Step 1: Reaction of a piperidone derivative (e.g., N-Propargyl-piperidin-4-one) with propargyl bromide in THF, using DIPEA and tBuNH₂ as bases .

- Step 2: Cyclization using malononitrile and aromatic aldehydes under reflux conditions in acetic acid, followed by purification via flash column chromatography (e.g., 30–60% ethyl acetate/hexane gradients) .

- Yield Optimization: Adjusting solvent polarity during chromatography improves purity and yield (e.g., 45% yield reported for a tetrahydroquinoline derivative) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| 1 | THF, DIPEA, propargyl bromide | 77% | Flash chromatography | |

| 2 | AcOH, reflux, AcONH₄ | 16–45% | Column chromatography |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

- IR Spectroscopy: Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amine N–H stretches ~3300 cm⁻¹) .

- NMR Analysis:

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity in propargylation reactions .

- Catalyst Screening: Bases like DIPEA or NEt₃ improve reaction efficiency by deprotonating intermediates .

- Temperature Control: Reflux conditions (e.g., 80–100°C) accelerate cyclization while minimizing side reactions .

- Chromatography Gradients: Stepwise increases in ethyl acetate concentration (30% → 60%) enhance separation of polar byproducts .

Q. How can contradictions in crystallographic data across studies be resolved?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguities in molecular geometry (e.g., bond lengths, dihedral angles). For example, reports triclinic crystal symmetry (space group P1) with lattice parameters a = 8.5931 Å, b = 8.7409 Å .

- Validation: Cross-check experimental data with computational models (e.g., density functional theory (DFT)) to validate torsion angles and hydrogen bonding patterns .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Tools like XLogP3 estimate partition coefficients (e.g., XLogP = 3 for a related tetrahydroquinoline) to predict solubility and membrane permeability .

- Polar Surface Area (PSA): Calculated PSA (~71.9 Ų) predicts bioavailability using software like Molinspiration .

- DFT Studies: Optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) analysis .

Q. How to design multi-step syntheses with stable intermediates?

Methodological Answer:

- Intermediate Isolation: Use tert-butyloxycarbonyl (Boc) protection for amines (e.g., tert-butyl-4-oxopiperidin-N-carboxylate, 95% yield) to prevent side reactions .

- Functional Group Compatibility: Ensure intermediates (e.g., N-propargyl-piperidin-4-one) are stable under subsequent reaction conditions (e.g., acidic cyclization) .

Q. How do substituents influence biological activity in tetrahydroquinoline derivatives?

Methodological Answer:

- Substituent Screening: Replace the pyridinyl group with bioisosteres (e.g., thiophene or chlorophenyl) and evaluate activity. notes that thiophene-containing analogs exhibit anti-inflammatory properties .

- SAR Workflow:

Data Contradiction Analysis Example

Issue: Discrepancies in reported melting points for similar compounds.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.